N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and a thiophene ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyridine is a six-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Heterocyclic Synthesis
Research on thiophene derivatives, such as the synthesis of thiophenylhydrazonoacetates, has demonstrated the potential for creating a wide array of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have significant applications in medicinal chemistry and materials science due to their diverse biological activities and chemical properties (Mohareb et al., 2004).
Antimicrobial Activity
Studies have also explored the antimicrobial potential of thiophene-based compounds. For instance, the green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology showed potential antibacterial and antifungal activities. Such findings underline the importance of heterocyclic compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Molecular Imaging
In the realm of molecular imaging, the synthesis of novel heterocyclic compounds for use as PET imaging agents has been documented. These compounds are designed to target specific enzymes or receptors within the body, providing insights into disease mechanisms and facilitating the development of targeted therapies (Wang et al., 2018).
Amplification of Antibiotics
Research into unfused heterobicycles, including compounds with pyridinylpyrimidines, has shown that these can act as amplifiers for antibiotics like phleomycin against Escherichia coli. This suggests a potential role in enhancing the efficacy of existing antibiotic treatments (Brown & Cowden, 1982).
Synthesis and Characterization
The development of novel synthetic methodologies for heterocyclic compounds, including thiophene-based heterocycles, has been extensively studied. These methodologies provide efficient routes to a variety of compounds with potential applications in drug development and materials science (Ahmad et al., 2021).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting diverse modes of action .
Biochemical Pathways
Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological effects of thiophene-based compounds , it can be inferred that the compound may have multiple molecular and cellular effects.
Future Directions
Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(12-5-10-21-11-12)17-7-9-19-8-4-14(18-19)13-3-1-2-6-16-13/h1-6,8,10-11H,7,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFKXSRHJHUCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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